molecular formula C7H10O3 B15230638 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B15230638
M. Wt: 142.15 g/mol
InChI Key: BSJJLACUCPUTRB-UHFFFAOYSA-N
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Description

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid is a heterocyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, resulting in good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysis and blue LED irradiation can be scaled up with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxabicyclo[3.1.0]hexan-6-yl)ethanol: Similar structure with an ethanol group instead of an acetic acid group.

    2-(2-oxabicyclo[3.1.0]hexan-6-yl)methanol: Contains a methanol group instead of an acetic acid group.

Uniqueness

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid is unique due to its acetic acid functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

InChI

InChI=1S/C7H10O3/c8-6(9)3-5-4-1-2-10-7(4)5/h4-5,7H,1-3H2,(H,8,9)

InChI Key

BSJJLACUCPUTRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2CC(=O)O

Origin of Product

United States

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